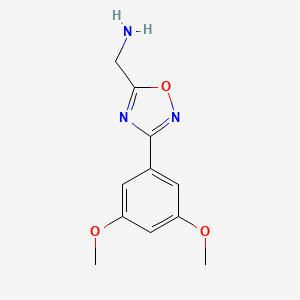![molecular formula C18H18O4 B14133623 4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde CAS No. 87367-66-6](/img/structure/B14133623.png)
4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde is an organic compound characterized by the presence of two benzaldehyde groups connected via a butane-1,3-diylbis(oxy) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde typically involves the reaction of p-hydroxybenzaldehyde with dibromoalkane under basic conditions. A common method includes the use of potassium carbonate (K2CO3) and a catalytic amount of 18-crown-6 ether in acetone, refluxed under nitrogen for several hours . The reaction mixture is then filtered, and the solvent is removed under reduced pressure to yield the desired dialdehyde.
Industrial Production Methods
While specific industrial production methods for 4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde can undergo various chemical reactions, including:
Condensation Reactions: It can react with indoles to form bis(indolyl)methanes under solvent-free conditions with benzylsulfamic acid as a catalyst.
Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products
Bis(indolyl)methanes: Formed through condensation reactions with indoles.
Carboxylic Acids: Resulting from oxidation of the aldehyde groups.
Alcohols: Produced by the reduction of the aldehyde groups.
Aplicaciones Científicas De Investigación
4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Employed in the preparation of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its role in forming Schiff bases for metal ion adsorption.
Mecanismo De Acción
The mechanism of action of 4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde involves its ability to form Schiff bases with amines. This reaction is facilitated by the presence of aldehyde groups, which react with primary amines to form imines. These Schiff bases can then interact with metal ions, making the compound useful in metal ion adsorption studies .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-[Propane-1,3-diylbis(oxy)]dibenzaldehyde: Similar structure but with a propane linkage instead of butane.
4,4’-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde: Features an ethane linkage, leading to different chemical properties.
Uniqueness
4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde is unique due to its specific butane-1,3-diylbis(oxy) linkage, which influences its reactivity and the types of materials it can form. This structural feature allows for distinct interactions in both organic synthesis and materials science applications.
Propiedades
Número CAS |
87367-66-6 |
|---|---|
Fórmula molecular |
C18H18O4 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
4-[3-(4-formylphenoxy)butoxy]benzaldehyde |
InChI |
InChI=1S/C18H18O4/c1-14(22-18-8-4-16(13-20)5-9-18)10-11-21-17-6-2-15(12-19)3-7-17/h2-9,12-14H,10-11H2,1H3 |
Clave InChI |
ZCIHZLNMNRHHMR-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC1=CC=C(C=C1)C=O)OC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



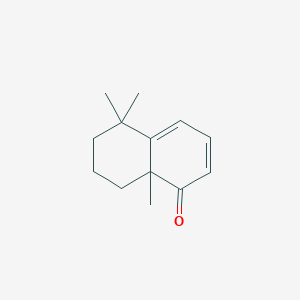
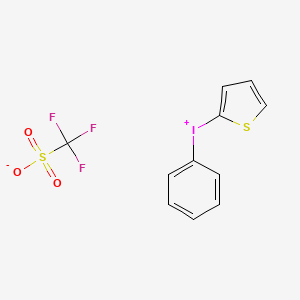
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)
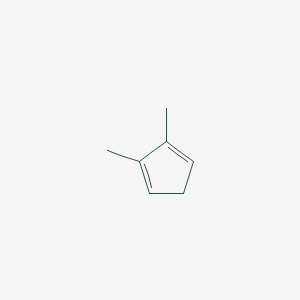
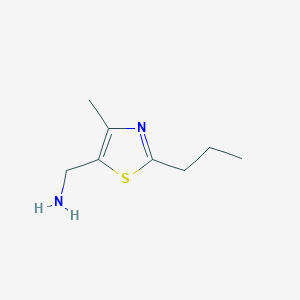
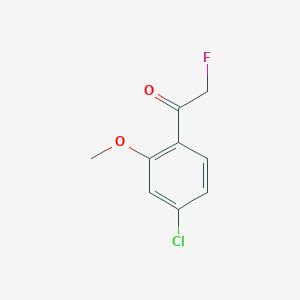
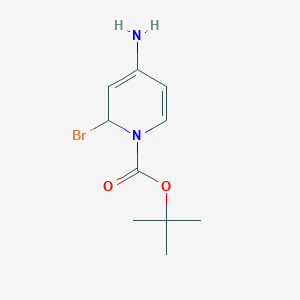
![1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone](/img/structure/B14133575.png)
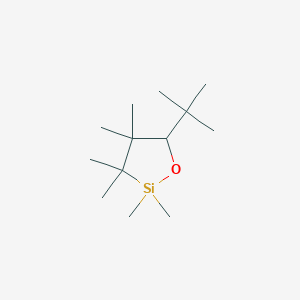
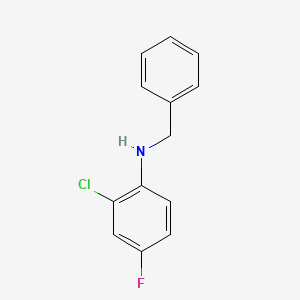
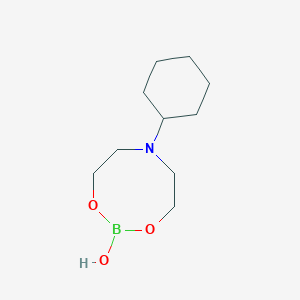
![2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14133597.png)
